molecular formula C22H26FN3O3 B2899066 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea CAS No. 1235108-11-8

1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea

Cat. No.: B2899066
CAS No.: 1235108-11-8
M. Wt: 399.466
InChI Key: VSXPDAUJUAKNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 2-ethoxyphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-fluorobenzoyl group at N2. The piperidine ring, connected via a methylene bridge, introduces conformational flexibility, which may influence binding kinetics to target proteins such as soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-2-29-20-10-6-5-9-19(20)25-22(28)24-15-16-11-13-26(14-12-16)21(27)17-7-3-4-8-18(17)23/h3-10,16H,2,11-15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXPDAUJUAKNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related urea derivatives:

Compound Name R1 (Urea N1) R2 (Piperidine/Other Core) Key Features Synthesis Yield Reported Activity Reference
Target Compound 2-Ethoxyphenyl 2-Fluorobenzoyl (piperidin-4-ylmethyl) Ethoxy, fluorobenzoyl, methylene bridge Not reported Hypothesized sEH inhibition -
ACPU Adamantyl Coumarin-acetyl Bulky adamantyl, fluorescent coumarin tag 65% sEH inhibitor (FRET assay)
Compound 11 () 4-Trifluoromethylphenyl 2-Methylbutyryl Trifluoromethyl, aliphatic acyl chain 66% Not specified
t-TUCB 4-Trifluoromethoxyphenyl Cyclohexyloxy benzoic acid Trifluoromethoxy, carboxylic acid (polar) Not reported Potent sEH inhibitor
Compound 18 () 2-Oxaadamantyl Triazinyl Oxaadamantyl, triazine (heterocyclic) 8% Not specified
CPTU () 4-Trifluoromethoxyphenyl Cyclopropanecarbonyl Cyclopropane, trifluoromethoxy Not reported sEH inhibitor

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target’s 2-ethoxyphenyl group (electron-donating) contrasts with analogs like t-TUCB and CPTU, which have 4-trifluoromethoxyphenyl groups (electron-withdrawing). This difference may alter binding affinity to hydrophobic enzyme pockets .
    • The 2-fluorobenzoyl group on the target’s piperidine introduces moderate lipophilicity, whereas ACPU’s coumarin-acetyl substituent adds fluorescence but may reduce cell permeability due to bulkiness .
  • Piperidine Modifications: The methylene bridge in the target compound (piperidin-4-ylmethyl) provides greater flexibility compared to rigid cores like t-TUCB’s cyclohexyloxy benzoic acid. This flexibility could improve target engagement in dynamic binding sites .

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